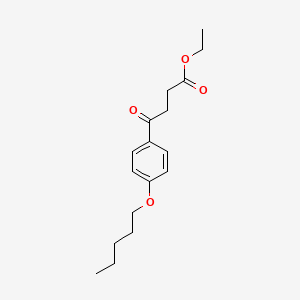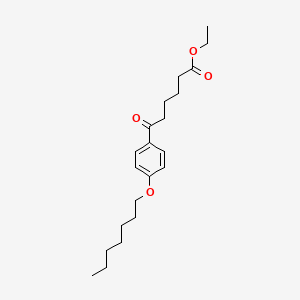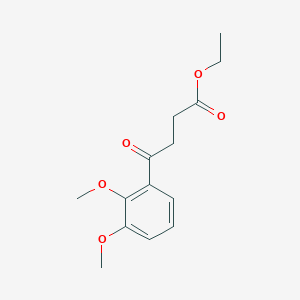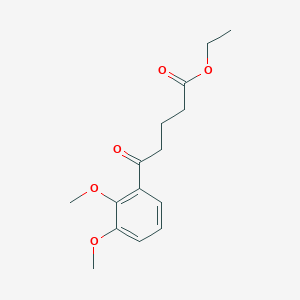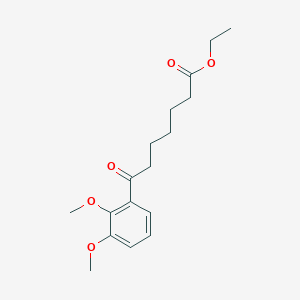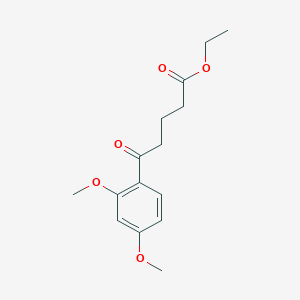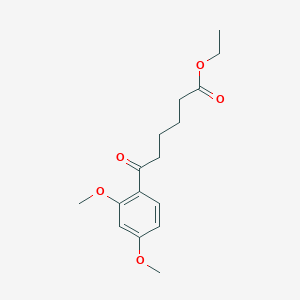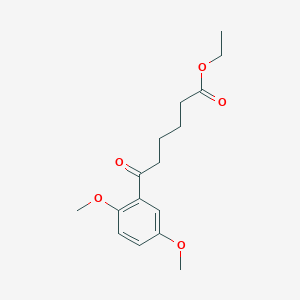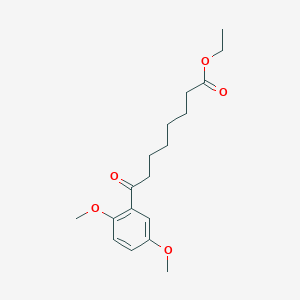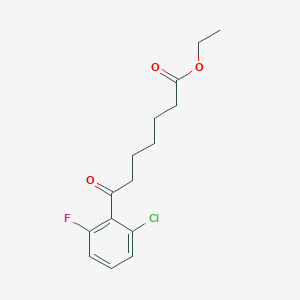
Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate is a useful research compound. Its molecular formula is C15H18ClFO3 and its molecular weight is 300.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods and Intermediates
Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate is an important compound in various chemical syntheses. For instance, its derivatives have been used in the preparation of antibacterial agents, such as enoxacin, highlighting its relevance in pharmaceutical chemistry (Matsumoto et al., 1984). The compound also plays a role in synthesizing intermediates for biologically active anticancer drugs, demonstrating its potential in oncological research (Jianqing Zhang et al., 2019).
Analytical Methods and Impurity Analysis
In analytical chemistry, methods like gas chromatography have been utilized to determine the purity of Ethyl 7-chloro-2-oxoheptylate, a related compound, highlighting the significance of such compounds in chemical analysis (Ding Li, 2007).
Pharmaceutical and Antimicrobial Applications
The relevance of this compound extends to the development of new pharmaceutical agents. It's used in synthesizing a range of pharmacologically active compounds, including benzodiazepines and fluoro analogues with antianxiety properties, further underlining its utility in the development of novel therapeutics (Anzini et al., 2008).
Propiedades
IUPAC Name |
ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFO3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBRXJCCXMWMIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
